molecular formula C20H14ClN3O5S2 B2838162 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105248-91-6

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2838162
CAS No.: 1105248-91-6
M. Wt: 475.92
InChI Key: RXUBWAYCENWEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic sulfonamide derivative featuring a multi-heterocyclic architecture. Its core structure includes:

  • A 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle known for its rigidity and bioisosteric utility in drug design.
  • A thiophene ring fused to a sulfonamide group, with N-methyl and 4-chlorophenyl substituents. The sulfonamide group enhances hydrogen-bonding capacity, while the 4-chlorophenyl substituent modulates lipophilicity and target affinity .

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic sulfonamides.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5S2/c1-24(14-5-3-13(21)4-6-14)31(25,26)17-8-9-30-18(17)20-22-19(23-29-20)12-2-7-15-16(10-12)28-11-27-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUBWAYCENWEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s stability or its binding to GSK-3β. The presence of other molecules could compete with the compound for binding to GSK-3β, potentially affecting its efficacy.

Biological Activity

The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A 1,2,4-oxadiazole ring which is known for its bioactive properties.
  • A benzodioxole moiety that enhances its pharmacological profile.
  • A thiophene sulfonamide group which may contribute to its inhibitory activity against various biological targets.

The molecular formula is C18H17ClN4O4SC_{18}H_{17}ClN_{4}O_{4}S with a molecular weight of approximately 404.87 g/mol.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:

  • In vitro assays indicated that the compound effectively inhibited the growth of A549 lung cancer cells , with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
Cell LineIC50 (µg/mL)Comparison (Cisplatin)
A549 (Lung Cancer)< 3.926.00 ± 3.00
NIH/3T3 (Healthy)> 41.00-

The mechanism underlying the antiproliferative effects has been linked to the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Specifically:

  • The compound demonstrated dual inhibition of COX-1 and COX-2, achieving inhibition rates of 59.52% and 50.59% , respectively .
  • Molecular docking studies revealed favorable interactions with the active sites of these enzymes, suggesting a competitive inhibition mechanism that could lead to reduced inflammatory responses associated with tumor progression.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various acetamide derivatives, including our compound of interest, showed promising results in inhibiting cell proliferation in cancer models while sparing normal cells .
  • Molecular Docking Analysis : Computational studies indicated that the structural features of the compound allow it to effectively bind to COX enzymes, providing insights into its potential as an anti-inflammatory and anticancer agent .
  • Comparative Analysis : The biological activity was compared against other known compounds within the same class:
    • Compound 10 from the same study exhibited significantly lower COX inhibition and antiproliferative activity, highlighting the unique efficacy of our target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous sulfonamide and heterocyclic derivatives from recent literature.

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compounds (e.g., Triazole Derivatives )
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Sulfonamide Substitution N-(4-chlorophenyl)-N-methyl N-(2,4-difluorophenyl)
Halogenation 4-Chlorophenyl 4-Bromo/4-chlorophenyl (X = Cl, Br in compounds [1–3])
Key Functional Groups Benzodioxole, oxadiazole, sulfonamide Phenylsulfonyl, triazole-thione, halogenated aryl
Spectral Signatures Expected S=O stretches (1150–1350 cm⁻¹); benzodioxole C-O-C (~1250 cm⁻¹) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)

Key Differences and Implications

Heterocyclic Core :

  • The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the 1,2,4-triazole-thione in compounds [7–9] . Oxadiazoles are less prone to tautomerization, simplifying spectral interpretation (e.g., absence of thiol-related IR bands at ~2500–2600 cm⁻¹) .
  • The benzodioxole moiety introduces steric bulk and electron density distinct from the simpler phenylsulfonyl groups in triazole derivatives .

The N-methyl group in the sulfonamide reduces hydrogen-bonding capacity relative to unsubstituted NH analogs, possibly altering target selectivity.

Synthetic Pathways :

  • Triazole derivatives in are synthesized via cyclization of hydrazinecarbothioamides in basic conditions. In contrast, the target compound’s oxadiazole ring likely forms via nitrile oxide cycloaddition or amidoxime dehydration, routes requiring precise temperature control .

Spectroscopic Profiles :

  • The target compound’s sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) differ from the C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) bands in triazole derivatives .
  • In NMR, the benzodioxole’s methylenedioxy protons (~5.9–6.0 ppm) and thiophene protons (~7.0–7.5 ppm) provide distinct signals absent in simpler aryl-sulfonamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and sulfonamide coupling. Key steps include:

  • Oxadiazole formation : Reacting 1,3-benzodioxole-5-carboxylic acid derivatives with amidoximes under reflux in ethanol, catalyzed by acetic acid .
  • Sulfonamide coupling : Use of chloroacetyl chloride in dioxane with triethylamine as a base to facilitate nucleophilic substitution at the thiophene sulfonyl group .
  • Optimization : Control temperature (20–25°C) and stoichiometry to minimize side products. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm the benzodioxole, oxadiazole, and sulfonamide moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonamide methyl groups (δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns matching the molecular formula (C₂₁H₁₅ClN₃O₅S₂) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Assess activity against COX-2 or kinases via fluorometric assays, given the sulfonamide’s role in enzyme binding .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior and stability of the oxadiazole and thiophene rings .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or DNA topoisomerases. Focus on sulfonamide and benzodioxole interactions with active sites .
  • MD simulations : Evaluate binding stability over 100 ns trajectories in explicit solvent models .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, compound concentration ranges) .
  • Dose-response reevaluation : Test conflicting results using standardized protocols (e.g., NIH/NCATS guidelines) .
  • SAR studies : Modify substituents (e.g., chloro vs. methoxy groups) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : Use sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve pharmacokinetics .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzodioxole ring for controlled release .

Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?

  • Methodology :

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters like reaction time and solvent ratio via central composite designs .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.